molecular formula C14H21BO5S B3179113 (2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 918328-16-2

(2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B3179113
CAS RN: 918328-16-2
M. Wt: 312.2 g/mol
InChI Key: QZDZTHLANDGZGY-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds), a methylsulfonyl group (which contains sulfur), and a tetramethyl-1,3,2-dioxaborolan-2-yl group (which contains boron). These groups could potentially give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the methylsulfonyl group, the formation of the phenyl ring, and the attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which can provide detailed information on the positions of atoms within a molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is used. The presence of the phenyl, methylsulfonyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups suggest that it could participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact structure. These properties could be determined experimentally or estimated using computational chemistry methods .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is utilized in the synthesis of boric acid ester intermediates that feature benzene rings. These intermediates are produced through a multi-step substitution reaction process. The structural configurations of these compounds are verified using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. Single crystals of these compounds are further analyzed using X-ray diffraction, providing detailed crystallographic and conformational insights. Density functional theory (DFT) calculations are employed to compare and validate the molecular structures with those obtained from X-ray diffraction, revealing the physicochemical properties and molecular electrostatic potential of these compounds (Huang et al., 2021).

Molecular Structure Optimization

DFT studies offer a comprehensive understanding of the title compounds' molecular structures, comparing them with X-ray diffraction values. The conformational analyses indicate a consistency between the molecular structures optimized by DFT and those determined by single crystal X-ray diffraction. This alignment highlights the method's effectiveness in predicting the spatial arrangement and electronic structure of such complex molecules (Huang et al., 2021).

Synthesis of Boron-Containing Derivatives

In the pursuit of potential HGF-mimetic agents, this compound has been integrated into the synthesis of boron-containing derivatives, showcasing its versatility in medicinal chemistry and drug design. The Miyaura borylation reaction is instrumental in producing these derivatives, further highlighting the compound's role in the development of bioactive molecules (Das et al., 2011).

Advanced Synthesis Techniques

The compound is also pivotal in the development of advanced synthesis techniques, such as the Pd-catalyzed borylation of aryl bromides. This method efficiently produces (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, especially effective for aryl bromides bearing sulfonyl groups. Such advancements demonstrate the compound's contribution to enhancing synthetic methodologies in organic chemistry (Takagi & Yamakawa, 2013).

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. It could potentially be used in the synthesis of other complex organic compounds, or in various industrial or scientific applications .

properties

IUPAC Name

[2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(9-16)12(8-11)21(5,17)18/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDZTHLANDGZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130387
Record name [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918328-16-2
Record name [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918328-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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